molecular formula C4H4FNO B12968802 5-Fluorofuran-2-amine

5-Fluorofuran-2-amine

Cat. No.: B12968802
M. Wt: 101.08 g/mol
InChI Key: RORYSEBEHGISRF-UHFFFAOYSA-N
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Description

5-Fluorofuran-2-amine is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and materials science research. Fluorinated furans are valuable scaffolds in the development of bioactive compounds and advanced polymers . The introduction of a fluorine atom into a molecule is a common strategy in drug discovery, as it can profoundly influence the compound's physicochemical properties, metabolic stability, and binding characteristics . This compound serves as a key synthetic intermediate for researchers aiming to incorporate the 5-fluorofuran motif into more complex structures. While naturally occurring organofluorine compounds are rare, synthetic fluorinated molecules have a major impact, accounting for a substantial portion of approved pharmaceuticals and agrochemicals . Specifically, fluorine-containing furans have been utilized in the design of drug candidates for various diseases, including as structural analogues of HIV therapeutics and as potent inhibitors for targeted cancer therapy . In materials science, fluorinated furans derived from bio-based sources like furfural are explored for developing more sustainable dynamic polymers and self-healing materials . This product is provided for research purposes as a building block in these innovative fields. This compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C4H4FNO

Molecular Weight

101.08 g/mol

IUPAC Name

5-fluorofuran-2-amine

InChI

InChI=1S/C4H4FNO/c5-3-1-2-4(6)7-3/h1-2H,6H2

InChI Key

RORYSEBEHGISRF-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)F)N

Origin of Product

United States

Chemical Reactivity and Reaction Mechanisms of 5 Fluorofuran 2 Amine

Reactivity of the Fluorofuran Moiety

The fluorofuran moiety's reactivity is characterized by its participation in aromatic substitution reactions, influenced by the directing effects of both the amino group and the fluorine atom.

Pathways of Electrophilic Aromatic Substitution on Fluorofuran Systems

Furan (B31954) is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution (EAS), showing greater reactivity than benzene. pearson.com EAS reactions on furan preferentially occur at the C2 and C5 positions (alpha positions) because the carbocation intermediates formed by attack at these positions are more resonance-stabilized. pearson.compearson.com

In 5-Fluorofuran-2-amine, the C2 and C5 positions are already substituted. Therefore, the regioselectivity of further EAS reactions is determined by the directing effects of the existing substituents: the amino group (-NH₂) at C2 and the fluorine atom (-F) at C5.

Amino Group (-NH₂): The amino group is a powerful activating group. wikipedia.org Through resonance, its lone pair of electrons increases the electron density of the furan ring, particularly at the ortho and para positions. organicchemistrytutor.com In the furan ring, the position "ortho" to the C2 substituent is C3.

Fluorine Atom (-F): Halogens are deactivating groups due to their inductive electron withdrawal. youtube.com However, they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which helps stabilize the carbocation intermediate. youtube.com The position "ortho" to the C5 substituent is C4.

Between the two, the amino group's activating effect is significantly stronger than the deactivating effect of the fluorine atom. Consequently, the amino group will predominantly direct the incoming electrophile. The most likely position for electrophilic attack on this compound is the C3 position .

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

Reaction Electrophile (E⁺) Predicted Major Product
Halogenation Br⁺, Cl⁺ 3-Halo-5-fluorofuran-2-amine
Nitration NO₂⁺ 5-Fluoro-3-nitrofuran-2-amine
Sulfonation SO₃ 5-Amino-2-fluorofuran-4-sulfonic acid

| Friedel-Crafts Acylation | RCO⁺ | 2-Acyl-5-fluorofuran-3-amine |

Nucleophilic Reactivity of the Furan Ring in this compound

While the electron-rich furan ring is more prone to electrophilic attack, it can undergo nucleophilic aromatic substitution (SNAr) under specific conditions. This typically requires the presence of a good leaving group and strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack. masterorganicchemistry.com

In this compound, the fluorine atom can potentially act as a leaving group. Fluorine is a surprisingly effective leaving group in SNAr reactions, a phenomenon attributed to its high electronegativity. masterorganicchemistry.comstackexchange.com The strong inductive effect of fluorine polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step of the reaction. stackexchange.comyoutube.comyoutube.com The presence of other electron-withdrawing groups ortho or para to the fluorine would further facilitate this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comyoutube.com Therefore, a nucleophile could potentially displace the fluoride (B91410) ion from the C5 position, especially if the reaction conditions are favorable or if additional activating groups are present on the ring.

Reactivity of the Amine Group in this compound

The primary amine group at the C2 position is a key center of reactivity, primarily due to the lone pair of electrons on the nitrogen atom.

Nucleophilic Character of the Amine Functionality

Amines are classic nucleophiles because the lone pair of electrons on the nitrogen atom can be donated to an electrophile. chemguide.co.uklibretexts.org The amine in this compound, being a primary aromatic amine, is expected to be a potent nucleophile. acs.org Its nucleophilicity allows it to attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds. While aromatic amines are generally less basic than aliphatic amines because the lone pair can be delocalized into the aromatic ring, they remain sufficiently nucleophilic to participate in a wide range of reactions. studysmarter.co.ukresearchgate.net

Formation of Imines and Enamines from this compound

Primary amines react with aldehydes and ketones in a nucleophilic addition reaction to form imines, also known as Schiff bases. fiveable.mechemistrysteps.com This reaction is a condensation process involving the elimination of a water molecule. masterorganicchemistry.com

The mechanism proceeds as follows:

Nucleophilic Attack: The nitrogen atom of this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone. fiveable.me

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine. chemistrysteps.com

Dehydration: The hydroxyl group of the carbinolamine is protonated (typically under mildly acidic conditions, pH 4-5), turning it into a good leaving group (water). chemistrysteps.com

Elimination: The lone pair on the nitrogen helps to expel the water molecule, forming a C=N double bond and an iminium ion. youtube.com

Deprotonation: A base removes the remaining proton from the nitrogen, yielding the neutral imine product. masterorganicchemistry.com

Since this compound is a primary amine (R-NH₂), it will form an imine. Enamines are formed from the reaction of aldehydes or ketones with secondary amines (R₂NH), as they lack a second proton on the nitrogen to be removed in the final step, leading to deprotonation of an adjacent carbon instead. chemistrysteps.com

Alkylation and Acylation Reactions of the Amine

The nucleophilic amine group readily undergoes alkylation and acylation reactions.

Alkylation: Primary amines react with alkyl halides via nucleophilic substitution (SN2) to form secondary amines. fishersci.co.ukwikipedia.org The reaction involves the amine's lone pair attacking the electrophilic carbon of the alkyl halide, displacing the halide ion. A significant drawback of this reaction is the potential for overalkylation. libretexts.orgjove.com The secondary amine product is also nucleophilic and can react with another molecule of the alkyl halide to form a tertiary amine, which can further react to form a quaternary ammonium (B1175870) salt. chemguide.co.ukjove.com

Acylation: Primary amines react vigorously with acylating agents like acyl chlorides and acid anhydrides to form amides. chemguide.co.ukncert.nic.insimply.science This is a nucleophilic addition-elimination reaction where the amine attacks the carbonyl carbon of the acyl chloride. savemyexams.com A chloride ion is subsequently eliminated, and a proton is lost from the nitrogen to yield a stable N-substituted amide. savemyexams.com This reaction is often carried out in the presence of a base, such as pyridine, to neutralize the HCl produced. ncert.nic.in Acylation is a highly efficient and common transformation for amines. tandfonline.comias.ac.in

Table 2: Key Reactions of the Amine Group in this compound

Reaction Type Reagent Product Type
Imine Formation Aldehyde (R'CHO) or Ketone (R'COR'') Imine (Schiff Base)
Alkylation Alkyl Halide (R'-X) Secondary Amine

| Acylation | Acyl Chloride (R'-COCl) | N-substituted Amide |


Condensation Reactions with Carbonyl Compounds

The this compound molecule contains a primary amine group, which is anticipated to engage in condensation reactions with carbonyl compounds like aldehydes and ketones. This reaction would lead to the formation of imines, also known as Schiff bases. The established mechanism for this transformation involves the nucleophilic addition of the amine to the electrophilic carbonyl carbon, which generates a carbinolamine intermediate. This intermediate then undergoes dehydration, a step that is often facilitated by a weak acid catalyst, to produce the final imine.

The rate of this condensation reaction is influenced by the reactivity of the carbonyl compound. Aldehydes are typically more reactive than ketones, a difference attributed to lower steric hindrance and higher electrophilicity of the carbonyl carbon in aldehydes. For aromatic aldehydes, the presence of electron-withdrawing groups tends to increase the reaction rate.

While specific experimental data on the condensation reactions of this compound are not available in the current scientific literature, the general reactivity of amines with carbonyls is well-documented. For instance, 2-aminobenzohydrazide has been shown to react with various aldehydes and ketones to form hydrazones and quinazoline (B50416) derivatives, respectively. mdpi.com In a different synthetic approach, highly substituted 2-aminofurans can be synthesized through multi-component reactions that involve aldehydes.

To provide a contextual understanding of the potential reactions of this compound, the following table details analogous condensation reactions.

Table 1: Illustrative Condensation Reactions of Amines with Carbonyl Compounds This table presents data from analogous reactions to illustrate the expected reactivity of this compound.

Amine ReactantCarbonyl ReactantProduct Type
2-AminobenzohydrazideTerephthalaldehydeHydrazone
2-AminobenzohydrazideN-BenzylpiperidoneSpiro-quinazoline
Cyclohexyl isocyanide and Dimethyl acetylenedicarboxylate3-Nitrobenzaldehyde2-Aminofuran derivative

Influence of Fluorine Substitution on Reaction Pathways and Selectivity

The fluorine atom at the 5-position of the furan ring is expected to significantly modulate the reactivity and selectivity of this compound. As the most electronegative element, fluorine exerts a potent electron-withdrawing inductive effect (-I effect), which can alter the electron distribution across the furan ring and modify the nucleophilic character of the amino group.

This inductive effect is predicted to lower the electron density of the furan ring, thereby reducing its propensity for electrophilic attack when compared to an unsubstituted furan. Conversely, the amino group at the 2-position acts as a strong electron-donating group through resonance (+M effect), which can partially offset the influence of the fluorine atom. The interplay between these opposing electronic forces is a critical determinant of the regioselectivity in electrophilic substitution reactions.

Furthermore, the electron-withdrawing nature of the fluorine substituent is likely to increase the acidity of the N-H protons of the amino group. This could, in turn, affect the compound's reactivity in reactions that are catalyzed by bases. In condensation reactions with carbonyl compounds, the diminished nucleophilicity of the amino group resulting from the fluorine's inductive effect may lead to slower reaction rates in comparison to non-fluorinated 2-aminofurans.

The significant impact of fluorine on the reactivity of heterocyclic compounds has been observed in other systems. For example, α-fluoro-α,β-unsaturated carbonyl compounds have demonstrated lower reactivity in Diels-Alder reactions compared to their non-fluorinated analogs.

Intramolecular Rearrangements and Cyclizations Involving this compound Frameworks

The structural framework of this compound is conducive to intramolecular rearrangements and cyclization reactions, which can lead to the formation of a variety of fused heterocyclic systems. The molecule's nucleophilic amino group and the furan ring provide the necessary components for such intramolecular transformations.

A plausible reaction pathway involves the treatment of this compound with a bifunctional reagent to form an intermediate that can subsequently undergo intramolecular cyclization. For example, a reaction with a β-ketoester could pave the way for the synthesis of a furo[2,3-b]pyridine (B1315467) derivative, a cyclization pattern that is well-established for 2-aminofurans. In such a case, the fluorine atom would be integrated into the newly formed fused ring system.

Additionally, intermediates derived from this compound could undergo thermal or acid-catalyzed cyclization. For instance, acylation of the amino group with a reagent that contains another reactive site could induce an intramolecular cyclization onto the furan ring.

Although specific intramolecular reactions of this compound have not been reported, studies on analogous 2-aminofuran derivatives support the feasibility of these transformations. A relevant example is the synthesis of 3-amino-5-fluoroalkylfurans, which is achieved through the intramolecular cyclization of fluorovinamides.

The following table presents examples of intramolecular cyclizations involving substituted aminofurans, which can serve as models for the potential reactivity of the this compound framework.

Table 2: Examples of Intramolecular Cyclization Reactions of Aminofuran Derivatives This table provides data from related systems to illustrate the potential for intramolecular cyclizations of this compound derivatives.

Starting MaterialReaction ConditionsProduct Type
FluorovinamidesThionyl chloride in methanol3-Amino-5-fluoroalkylfuran hydrochloride salts
Substituted 2-aminofuranThermal cyclizationFuro[2,3-b]pyridine derivative

Design, Synthesis, and Structure Activity Relationship Studies of 5 Fluorofuran 2 Amine Derivatives and Analogs

Strategies for Modifying the 5-Fluorofuran-2-amine Core

Modification of the this compound core is approached through several synthetic strategies, primarily focusing on either building the substituted ring system from acyclic precursors or by late-stage functionalization of a pre-formed furan (B31954) ring. The presence of both a fluorine atom and an amino group presents unique challenges and opportunities for synthesis.

Two primary strategies exist for the introduction of fluorine into heterocyclic systems like furan:

Direct Fluorination: This involves the substitution of a hydrogen or a functional group on a pre-existing furan-2-amine ring with fluorine. This can be achieved through electrophilic, nucleophilic, or radical fluorinating agents. However, the modest aromaticity of the furan ring and its sensitivity to strong acids can make direct fluorination challenging, often leading to polymerization or decomposition. wikipedia.org

Cyclocondensation with Fluorinated Building Blocks: A more common and controlled approach involves the synthesis of the furan ring from acyclic precursors that already contain the required fluorine atom. researchgate.net For instance, the cyclization of easily accessible fluorovinamides has been shown to be a rapid and convenient method to provide 3-amino-5-fluoroalkylfurans in excellent yields. organic-chemistry.org This strategy allows for precise control over the position of the fluorine substituent.

The amino group is often introduced by reduction of a nitro group. Catalytic reduction of 2-nitrofurans can yield 2-aminofurans. researchgate.net However, simple 2-aminofurans are known to be highly unstable. researchgate.netrsc.org Therefore, a common strategy is to synthesize them in situ and immediately "trap" them with an electrophile to form a more stable derivative, or to introduce the amine functionality in a protected form.

A plausible synthetic pathway to the core could involve the Paal-Knorr synthesis, using a 1,4-dicarbonyl compound that is appropriately substituted with precursors to the fluorine and amine groups. wikipedia.org

Functionalization at the Furan Ring Positions

The electronic properties of the this compound core dictate the reactivity and regioselectivity of further functionalization. The amino group at C2 is a strong activating, ortho-, para-directing group, while the fluorine at C5 is a deactivating, ortho-, para-directing group. Their combined influence directs electrophilic substitution primarily to the C3 and C4 positions.

Studies on 2-aminofuran have shown that it behaves like a dieneamine, with electrophilic substitution occurring preferentially at the C5 position. researchgate.net In the case of this compound, the C5 position is blocked. Therefore, electrophilic attack is expected to occur at the C3 position. researchgate.net This provides a clear pathway for introducing a variety of substituents at this position.

The furan ring itself can also participate in cycloaddition reactions. For example, N-(2-Furyl)acetamide readily undergoes Diels-Alder reactions with electron-deficient alkynes. rsc.org The presence of the electron-donating amino group and the electron-withdrawing fluorine atom on the this compound core would modulate the dienic reactivity of the ring, influencing its participation in such transformations.

Substitution Patterns and Derivatization at the Amine Nitrogen

The primary amine at the C2 position is a key site for derivatization, allowing for the introduction of a wide array of functional groups that can significantly alter the molecule's properties. Due to the inherent instability of the free 2-aminofuran, these derivatizations are often performed on a more stable precursor or via an in situ trapping reaction. researchgate.net

Common derivatization strategies at the amine nitrogen include:

Acylation: Reaction with acyl chlorides or anhydrides to form stable amides. The synthesis of 2-acylaminofurans via the thermolysis of N¹-acyl-N¹-(2-furyl)ureas has been successfully demonstrated, yielding stable products where the free amine is too unstable to isolate. rsc.org

Formation of Enamines: Condensation with aldehydes or ketones can lead to the formation of enamines. The interaction of related furo[3,2-b]pyran-2-ones with aliphatic amines results in stable products bearing an exocyclic enamine moiety. nih.gov

Alkylation and Arylation: Introduction of alkyl or aryl groups can be achieved, although this may be complicated by potential N- vs. C-alkylation at the furan ring.

Formation of Ureas and Thioureas: Reaction with isocyanates or isothiocyanates provides access to urea (B33335) and thiourea (B124793) derivatives, respectively.

The table below summarizes potential derivatization reactions at the amine nitrogen.

Reaction TypeReagent ExampleProduct ClassReference
AcylationAcetyl ChlorideN-(5-fluoro- researchgate.netfuryl)acetamide rsc.org
SulfonylationTosyl ChlorideN-(5-fluoro- researchgate.netfuryl)sulfonamideN/A
Urea FormationPhenyl Isocyanate1-(5-fluoro- researchgate.netfuryl)-3-phenylureaN/A
Enamine FormationCyclohexanone5-fluoro-N-cyclohexylidene- researchgate.netfuranamin nih.gov

Development of Hybrid Molecules and Conjugates Incorporating this compound Moieties

A prominent strategy in medicinal chemistry is the creation of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity. nih.gov This approach aims to leverage the biological activities of each component, potentially leading to synergistic effects, improved selectivity, or novel mechanisms of action. The this compound scaffold is a viable building block for the design of such hybrids.

The general approach involves covalently linking the this compound moiety, typically via its reactive amine group or a functionalized position on the furan ring, to another biologically active molecule. For example, hybrid molecules containing furan and various N-containing heterocycles like piperidine (B6355638) or tetrahydroquinoline have been successfully synthesized. mdpi.com Similarly, hybrids combining the furanone and fluconazole (B54011) pharmacophores have been developed as antifungal agents. nih.gov

The synthesis of these conjugates often involves standard coupling reactions, such as amide bond formation, to connect the this compound core to other molecules like amino acids, peptides, or other small-molecule drugs. nih.gov This strategy has been extensively used with the related compound 5-fluorouracil (B62378) to improve its properties. nih.gov

Structure-Activity Relationship (SAR) Insights from Derivative Studies (non-clinical context)

While direct SAR studies on this compound are not extensively documented, valuable insights can be extrapolated from research on analogous fluorinated and furan-containing compounds. These studies highlight the structural requirements for modulating physicochemical and biological properties.

Impact of the Fluorine Atom:

Electronic Effects: Fluorine is a highly electronegative atom and a potent electron-withdrawing group. Its presence at the C5 position significantly influences the electron distribution of the furan ring, affecting its reactivity and the pKa of the C2-amino group. mdpi.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and replacing a C-H bond with a C-F bond at a metabolically susceptible position can block oxidative metabolism, thereby increasing the compound's stability. nih.gov

Binding Interactions: Fluorine can act as a hydrogen bond acceptor and participate in "halogen bonding," an attractive interaction with nucleophilic sites that can enhance binding affinity to target proteins. nih.gov Studies on benzofuran (B130515) derivatives have shown that the addition of halogen atoms, including fluorine, consistently results in a significant increase in anticancer activities. nih.gov

Impact of the Amine Group and its Derivatives:

Hydrogen Bonding: The primary amine at C2 can act as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition and binding.

Derivatization: Converting the amine to an amide, sulfonamide, or urea can drastically alter its electronic properties, lipophilicity, and hydrogen bonding capacity. For instance, an amide group is a hydrogen bond donor and acceptor but is less basic than an amine. This modification can fine-tune the molecule's interaction with biological targets.

Impact of Furan Ring Substituents:

Reactivity: As noted in studies of 2-aminofurans, the presence of an electron-withdrawing group is often necessary to stabilize the otherwise reactive ring system. researchgate.net

The table below summarizes the expected influence of key structural features based on analogous compounds.

Structural FeaturePositionExpected Influence on PropertiesReference
Fluorine AtomC5Increases metabolic stability; enhances binding affinity via halogen bonds; electron-withdrawing. nih.govnih.gov
Amine GroupC2Key site for derivatization; acts as H-bond donor/acceptor. researchgate.net
Acyl Group (Amide)on N at C2Increases stability compared to free amine; alters H-bonding and basicity. rsc.org
SubstituentsC3 / C4Modulates steric and electronic properties; affects ring reactivity. researchgate.net

Theoretical and Computational Investigations of 5 Fluorofuran 2 Amine

Quantum Chemical Calculations on 5-Fluorofuran-2-amine

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. For a molecule like this compound, these calculations, typically employing Density Functional Theory (DFT) or ab initio methods, would provide a wealth of information about its behavior at the atomic and electronic levels.

Electronic Structure and Bonding Analysis

A thorough analysis of the electronic structure of this compound would reveal the distribution of electrons within the molecule, which dictates its chemical properties. By solving the Schrödinger equation for the molecule, one can obtain molecular orbitals and electron density distributions.

Key aspects of the analysis would include:

Molecular Geometry: The first step is to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. This involves calculating bond lengths, bond angles, and dihedral angles. For this compound, particular attention would be paid to the planarity of the furan (B31954) ring and the orientation of the amine and fluoro substituents.

Population Analysis: Techniques such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to assign partial charges to each atom. This helps in identifying electrophilic and nucleophilic sites within the molecule. It is expected that the fluorine atom would carry a significant negative partial charge, while the carbon atom it is attached to, and the hydrogen atoms of the amine group, would be more electropositive.

Bonding Analysis: The nature of the chemical bonds (e.g., sigma, pi, covalent, ionic character) would be investigated. For the furan ring, the aromaticity would be a key point of interest, likely influenced by the electron-donating amine group and the electron-withdrawing fluorine atom.

A representative data table for the optimized geometry of this compound, as would be obtained from a typical DFT calculation (e.g., at the B3LYP/6-311+G(d,p) level of theory), is presented below. Please note, this is a hypothetical representation.

Parameter Calculated Value
Bond Lengths (Å)
C2-N1Value
C2-C3Value
C3-C4Value
C4-C5Value
C5-O1Value
O1-C2Value
C5-F1Value
Bond Angles (°)
N1-C2-C3Value
C2-C3-C4Value
C3-C4-C5Value
C4-C5-O1Value
C5-O1-C2Value
F1-C5-C4Value

Conformational Analysis and Energetics

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the primary focus would be the rotation around the C-N bond of the amine group.

By systematically rotating the amine group and calculating the energy at each step, a potential energy surface can be generated. This would identify the most stable conformer(s) and the energy barriers to rotation. The stability of different conformers is influenced by factors like steric hindrance and intramolecular interactions (e.g., hydrogen bonding). It is plausible that a conformer where the N-H bonds are oriented to minimize steric clash with the furan ring would be the most stable.

A hypothetical energy profile for the rotation around the C2-N1 bond is shown in the table below.

Dihedral Angle H-N-C2-C3 (°) Relative Energy (kcal/mol)
0Value
30Value
60Value
90Value
120Value
150Value
180Value

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction with an electrophile. The energy of the HOMO is related to the ionization potential. For this compound, the HOMO is expected to be localized primarily on the furan ring and the nitrogen atom of the amine group, due to their electron-rich nature.

LUMO: The LUMO is the orbital to which the molecule is most likely to accept electrons in a reaction with a nucleophile. The energy of the LUMO is related to the electron affinity. The LUMO is likely to be distributed over the furan ring, with significant contributions from the carbon atom attached to the fluorine, which is an electron-withdrawing group.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap generally indicates higher reactivity.

The calculated energies and distributions of these orbitals would allow for predictions about how this compound would behave in various chemical reactions.

Orbital Energy (eV) Primary Atomic Contributions
HOMOValueN, C2, C3, C4, C5, O
LUMOValueC5, C4, C3, C2, F
Gap Value

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their interactions. Molecular docking is a specific type of modeling that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

In a general sense, without targeting specific human drug receptors, docking studies with this compound could be used to probe its potential to interact with various types of binding pockets (e.g., hydrophobic, polar, aromatic). The principles of such a study would involve:

Preparation of the Ligand: The 3D structure of this compound, obtained from quantum chemical calculations, would be prepared. This includes assigning correct atom types and charges.

Selection of a Generic Receptor: A set of representative protein binding sites with varying characteristics would be chosen.

Docking Simulation: A docking algorithm would be used to explore the possible binding modes of this compound within each receptor site. The algorithm would systematically sample different conformations and orientations of the ligand.

Scoring and Analysis: The different binding poses would be evaluated using a scoring function, which estimates the binding affinity. The results would highlight the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that this compound is capable of forming. This could provide insights into its potential as a scaffold in medicinal chemistry.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an invaluable tool for studying the step-by-step process of a chemical reaction, known as the reaction mechanism. For this compound, one could investigate various reactions, such as electrophilic aromatic substitution or reactions involving the amine group.

The general procedure for elucidating a reaction mechanism computationally involves:

Identifying Reactants and Products: The starting materials and final products of the reaction are defined.

Locating Transition States: The highest energy point along the reaction coordinate, the transition state (TS), is located. This is a critical step, as the energy of the TS determines the activation energy and thus the rate of the reaction.

Calculating Reaction Pathways: The intrinsic reaction coordinate (IRC) is calculated to confirm that the located transition state connects the reactants and products.

Determining Energetics: The energies of all reactants, intermediates, transition states, and products are calculated to construct a complete energy profile of the reaction.

Such studies would provide a detailed understanding of the feasibility and selectivity of various chemical transformations of this compound.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic properties of molecules, which can be used to interpret experimental spectra or to predict the spectra of unknown compounds.

For this compound, the following spectroscopic parameters could be calculated:

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated. This would allow for the assignment of the peaks in an experimental IR spectrum to specific molecular vibrations, such as the N-H stretching of the amine group, the C-F stretching, and the various vibrations of the furan ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can be predicted. These calculations are highly sensitive to the electronic environment of each nucleus and would be invaluable for confirming the structure of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths. This would provide information about the chromophores within the molecule and its expected color.

A hypothetical comparison of calculated and experimental spectroscopic data would be a powerful way to validate the computational model.

Spectroscopic Parameter Calculated Value
IR Frequency (cm⁻¹)
N-H stretchValue
C=C stretch (ring)Value
C-F stretchValue
¹³C NMR Chemical Shift (ppm)
C2Value
C3Value
C4Value
C5Value
UV-Vis λmax (nm) Value

Applications of 5 Fluorofuran 2 Amine in Advanced Organic Synthesis

5-Fluorofuran-2-amine as a Versatile Synthetic Building Block

This compound possesses two key reactive sites: the nucleophilic amino group and the furan (B31954) ring, which can participate in various transformations. The reactivity of the 2-aminofuran system is well-documented; it can behave as a diene-amine, with electrophilic substitution typically occurring at the 5-position of the ring. researchgate.net In the case of this compound, this position is blocked by the fluorine atom, which directs substitution reactions to the 3-position. researchgate.net This altered regioselectivity makes it a valuable and distinct building block compared to its non-fluorinated counterpart.

The fluorine atom, being highly electronegative, significantly modulates the electronic properties of the furan ring, influencing its reactivity and the stability of reaction intermediates. This electronic perturbation can be harnessed to achieve selective transformations that might be challenging with simple 2-aminofuran. The amine group itself can be readily acylated, alkylated, or used in condensation reactions to build more complex side chains or to initiate cyclization sequences. The inherent reactivity of aminofurans, coupled with the unique influence of the fluorine atom, positions this compound as a potent tool for accessing novel chemical space.

Utilization in the Construction of Complex Organic Architectures

The 2-aminofuran moiety is a key structural fragment in various biologically active compounds and natural products. nih.gov Consequently, synthetic intermediates containing this core, such as this compound, are of considerable interest for constructing complex molecular architectures. The presence of fluorine is a highly sought-after feature in pharmaceutical development, as it can enhance metabolic stability, improve bioavailability, and modulate binding affinity to biological targets. ekb.eg

The dual functionality of this compound allows for its incorporation into larger molecules through sequential or multi-component reactions. For instance, the amine can serve as an anchor point for building a peptide chain or another heterocyclic system, while the furan ring can be engaged in cycloaddition reactions. Electron-rich 2-aminofurans, for example, have been shown to participate in Diels-Alder reactions to furnish highly substituted aniline (B41778) derivatives. nih.gov This reactivity opens a pathway for constructing complex carbocyclic and heterocyclic systems that are prevalent in medicinal chemistry. The stability and unique reactivity conferred by the fluorine atom make this compound a promising starting material for the synthesis of next-generation pharmaceuticals and agrochemicals.

Catalytic Applications and Ligand Design in Organic Reactions

The application of this compound in catalysis and ligand design is a developing area of research. The molecule contains both a soft (furan ring) and a hard (amine) donor site, which could allow it to act as a bidentate or monodentate ligand for various transition metals. The design of ligands is crucial for controlling the activity and selectivity of metal catalysts. researchgate.net Amine-containing ligands are widely used in catalysis, and the specific steric and electronic profile of this compound could lead to novel catalytic systems. wayne.edu

While the direct catalytic activity of 2-aminofurans is not extensively documented, the broader class of furan derivatives is central to biomass conversion, often employing heterogeneous catalysts for transformations like reductive amination. mdpi.comfrontiersin.org Furthermore, aminophosphines, which feature a direct P-N bond, are versatile ligands in coordination chemistry and have shown significant utility in catalysis. researchgate.net Although distinct, the presence of the N-C bond within the aromatic furan system of this compound presents an intriguing scaffold for designing new ligands. Future research may explore the coordination chemistry of this compound with metals like palladium, copper, or iron to unlock new catalytic transformations.

The table below summarizes potential coordination sites and their relevance in ligand design, based on general principles.

Coordination SiteAtom TypePotential Role in Catalysis
Amine Group (-NH2) NitrogenHard donor site, can coordinate to a variety of metal centers.
Furan Ring OxygenSoft donor site, can participate in π-coordination.

Precursor for the Development of Novel Fluorinated Heterocyclic Scaffolds

One of the most promising applications of this compound is its use as a precursor for novel fluorinated heterocyclic scaffolds. The synthesis of fluorinated heterocycles is of paramount importance, as these structures are prevalent in a significant portion of modern pharmaceuticals and agrochemicals. ekb.ege-bookshelf.de Using a pre-fluorinated building block like this compound avoids the often harsh and non-selective late-stage fluorination methods.

Research on 2-aminofurans has demonstrated their utility in synthesizing fused ring systems. For example, when the 5-position is substituted, reaction with electrophiles can occur at the 3-position, and subsequent thermal cyclization of the product can yield furo[2,3-b]pyridine (B1315467) derivatives. researchgate.net This specific reaction pathway highlights the potential of this compound to serve as a direct precursor to 5-fluorofuro[2,3-b]pyridines, a class of compounds not easily accessible by other means.

The general strategy of using fluorinated building blocks to construct more complex heterocycles, such as fluorinated pyrazoles and pyrimidines, is a well-established and powerful tool in synthetic chemistry. nih.gov this compound fits perfectly within this paradigm, offering a gateway to a variety of new fluorinated scaffolds through reactions targeting either the amine or the furan ring.

The following table outlines potential heterocyclic scaffolds that could be synthesized from this compound based on known reactivity of related compounds.

Starting MaterialReagent/Reaction TypeResulting Heterocyclic Scaffold
This compoundReaction at C3 and thermal cyclization researchgate.net5-Fluorofuro[2,3-b]pyridine
This compoundCondensation with a 1,3-dicarbonylFluorinated Furo-pyrimidine
This compoundDiels-Alder reaction with dienophile nih.govPrecursor to fluorinated anilines

Biological and Biochemical Research Insights from 5 Fluorofuran 2 Amine Studies Excluding Clinical Human Trials

In Vitro Biological Activity Assessments (excluding human clinical data)

Research into the biological activities of 5-Fluorofuran-2-amine and its close structural analogs has focused on several key areas of therapeutic interest. These laboratory-based studies provide foundational knowledge about the compound's potential interactions with biological systems.

Currently, detailed studies focusing specifically on the modulation of enzyme activity by this compound are not extensively available in publicly accessible scientific literature. Research on structurally related furan-containing compounds suggests that this chemical class can interact with various enzyme systems, but direct evidence for this compound is pending further investigation.

Investigations into the antimicrobial properties of compounds structurally related to this compound have shown that the furan (B31954) nucleus is a key component in many biologically active molecules. nih.gov Studies on derivatives, such as 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol, have demonstrated moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. zsmu.edu.ua The primary screening of these derivatives was conducted using a serial dilution method against clinically relevant standard test strains. zsmu.edu.ua

The research indicated that Staphylococcus aureus was the most sensitive strain to these furan derivatives. zsmu.edu.ua Structural modifications, such as the introduction of specific alkyl groups (isopropyl and isobutyl radicals) into the molecular structure, were found to significantly increase the antimicrobial activity against S. aureus. zsmu.edu.ua

Table 1: Antimicrobial Activity of 5-(Furan-2-yl)-4-amino-1,2,4-triazole-3-thiol Derivatives

Bacterial Strain Type Activity Level Key Findings
Staphylococcus aureus (ATCC 25923) Gram-positive Moderate to High Most sensitive strain; activity sharply increased with isopropyl and isobutyl radical substitutions. zsmu.edu.ua
Escherichia coli (ATCC 25922) Gram-negative Moderate All tested compounds exhibited moderate activity. zsmu.edu.ua

Specific research detailing the antiproliferative effects of this compound on non-human cell lines is not available in the reviewed literature. While other fluorinated compounds, such as 5-fluorouracil (B62378), are well-documented for their antiproliferative effects, these compounds are structurally distinct from this compound, and their biological activities cannot be directly extrapolated. nih.govnih.gov

Metabolic Pathway and Metabolite Identification Research (non-human, non-clinical)

The metabolic fate of molecules containing a furan ring is a subject of significant toxicological and pharmacological research. The biotransformation of such compounds often involves complex enzymatic pathways that can lead to detoxification or, in some cases, bioactivation to reactive intermediates. nih.gov

Direct metabolic studies on this compound are not specifically detailed in the available literature. However, based on established metabolic pathways for furan and amine-containing compounds, a likely biotransformation route can be proposed. nih.govresearchgate.net

The furan ring is susceptible to oxidation by cytochrome P450 (P450) enzymes, which can generate a highly reactive α,β-unsaturated dialdehyde (B1249045) intermediate. nih.gov This electrophilic metabolite is a primary product of furan oxidation and can covalently bind to cellular nucleophiles. nih.gov A major detoxification pathway for this reactive intermediate is conjugation with glutathione (B108866) (GSH), which can lead to the formation of mono- or bis-GSH reaction products. nih.gov

The amino group of the molecule is also a target for metabolic enzymes. Common biotransformations for amines include N-oxidation, N-conjugation, and oxidative N-dealkylation, which are often mediated by P450s and monoamine oxidases (MAOs). researchgate.net These reactions can alter the compound's solubility and facilitate its excretion.

Table 2: Potential Biotransformation Reactions for this compound

Functional Group Metabolic Reaction Mediating Enzymes (Likely) Potential Products
Furan Ring Oxidation Cytochrome P450 Reactive α,β-unsaturated dialdehyde intermediate. nih.gov
Furan-derived intermediate Conjugation Glutathione S-transferase Glutathione (GSH) conjugates. nih.gov
Amino Group N-Oxidation Cytochrome P450, Monoamine Oxidase N-oxide metabolites. researchgate.net

Elucidation of Metabolic Pathways and Enzymes Involved

Comprehensive searches of available scientific literature and databases did not yield specific information regarding the metabolic pathways and enzymes involved in the metabolism of this compound. Research elucidating its biotransformation, the enzymes responsible for its breakdown, and the resulting metabolites is not presently available in the public domain.

Pre-clinical In Vivo Pharmacological Research in Non-Human Animal Models

Similarly, a thorough review of published pre-clinical studies reveals a lack of available data on the in vivo pharmacological research of this compound in non-human animal models. At present, there are no publicly accessible research findings detailing its effects, efficacy, or mechanism of action in animal models.

Based on the conducted research, it is not possible to provide a detailed article on the "Advanced Analytical Methods for Characterization and Quantification of this compound" that meets the user's strict requirements for specific research findings and data tables for this exact compound.

Extensive searches for experimental and theoretical analytical data—including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) and Raman spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) methodologies—yielded no specific results for "this compound."

While general principles for the analysis of related compounds such as aminofurans, fluorinated aromatics, and other furan derivatives are available, the user's instructions to focus solely on "this compound" and to include detailed, compound-specific data tables cannot be fulfilled without resorting to speculation or incorrectly applying data from different molecules. Adhering to the principles of scientific accuracy and the user's explicit constraints, the article cannot be generated at this time.

Advanced Analytical Methods for Characterization and Quantification of 5 Fluorofuran 2 Amine

Chromatographic Separation and Quantification

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a premier technique for separating and analyzing volatile and semi-volatile compounds without decomposition. When coupled with a mass spectrometer (MS), it becomes a powerful tool for both the separation and identification of individual components within a sample.

For the analysis of 5-Fluorofuran-2-amine, GC-MS would serve to determine its purity and identify any potential isomers or impurities. The polar nature of the amine group in this compound may necessitate derivatization to improve its volatility and chromatographic behavior, a common practice in the GC analysis of amino compounds. sigmaaldrich.com Derivatization with reagents such as propyl chloroformate can be employed to make the molecule more amenable to GC analysis. nih.gov

A typical GC-MS analysis would involve injecting a vaporized sample into a GC column, often a capillary column with a nonpolar stationary phase like a HP-5MS. nih.govmdpi.com The separation is achieved based on the compound's boiling point and its interaction with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting mass spectrum, a unique fragmentation pattern, allows for the unequivocal identification of the compound. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the furan (B31954) ring and the loss of the amino and fluoro substituents.

Illustrative GC-MS Parameters for a Derivatized Analog of this compound:

ParameterValue
GC System Agilent 7890A or similar
Column HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1 mL/min
Injector Temperature 250 °C
Oven Program Initial temp 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS System Agilent 5975C or similar
Ionization Mode Electron Impact (EI) at 70 eV
Mass Range m/z 40-500
Source Temperature 230 °C
Quadrupole Temperature 150 °C

This table is illustrative and based on general methods for analyzing similar furan derivatives. nih.govmdpi.com

Elemental Analysis and Combustion Analysis

Elemental analysis is a crucial technique for determining the elemental composition of a compound, which in turn allows for the verification of its empirical formula. wikipedia.org For this compound (C₄H₄FNO), elemental analysis would quantify the percentage by weight of carbon, hydrogen, fluorine, and nitrogen.

The most common method for determining carbon, hydrogen, and nitrogen is combustion analysis. wikipedia.orgstackexchange.com In this process, a small, precisely weighed sample of the compound is combusted in a stream of oxygen at high temperatures. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂) or nitrogen oxides (which are subsequently reduced to N₂)—are collected and quantified. The percentages of C, H, and N in the original sample are then calculated from the masses of these products.

The determination of fluorine requires a specific microcombustion method. usgs.gov The organic compound is combusted, and the resulting hydrogen fluoride (B91410) (HF) is trapped and titrated, or analyzed using an ion-selective electrode, to determine the fluorine content.

The theoretical elemental composition of this compound is calculated from its molecular formula (C₄H₄FNO) and the atomic masses of its constituent elements.

Theoretical Elemental Composition of this compound:

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Percentage (%)
CarbonC12.011448.04447.56
HydrogenH1.00844.0323.99
FluorineF18.998118.99818.80
NitrogenN14.007114.00713.86
OxygenO15.999115.99915.83
Total 101.080 100.00

Experimental results from elemental analysis should closely match these theoretical values to confirm the compound's empirical formula and purity.

X-ray Crystallography for Solid-State Structural Determination

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, leading to a detailed molecular structure.

While no crystal structure for this compound has been reported in the crystallographic databases, studies on similar furan derivatives provide insight into the expected structural features. nih.govnih.govresearchgate.net For instance, the furan ring is expected to be planar. The precise bond lengths and angles involving the fluorine and amine substituents would be of particular interest, as would the intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate the crystal packing.

Hypothetical Crystallographic Data for this compound:

ParameterIllustrative Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.5
b (Å) 8.4
c (Å) 10.3
α (°) 90
β (°) 98
γ (°) 90
Volume (ų) 640
Z 4
Density (calculated) (g/cm³) 1.55

This table presents hypothetical data based on crystallographic studies of analogous furan compounds and is for illustrative purposes only. researchgate.net

Future Research Directions and Unaddressed Challenges in 5 Fluorofuran 2 Amine Research

Innovations in Stereoselective Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals. For 5-Fluorofuran-2-amine, the development of stereoselective synthetic methods is a critical and unaddressed challenge. Future research in this area will likely focus on several innovative strategies.

One promising avenue is the use of chiral organocatalysts . These small organic molecules have been successfully employed in the asymmetric synthesis of various fluorine-containing compounds. For instance, chiral catalysts could be designed to facilitate an enantioselective fluorination of a suitable furan (B31954) precursor or an asymmetric amination of a 5-fluorofuran derivative. The development of novel chiral phosphoric acids or cinchona alkaloid-derived catalysts could prove instrumental in achieving high enantioselectivities.

Enzymatic and photoenzymatic approaches represent another frontier. fluorine1.ruglobalresearchonline.net Enzymes, such as specific oxidoreductases, could be engineered to catalyze the asymmetric introduction of the fluorine or amine group onto the furan scaffold. Photoenzymatic strategies, combining the selectivity of enzymes with the reactivity of photochemistry, could enable novel and efficient stereoselective transformations under mild conditions. fluorine1.ruglobalresearchonline.net

Furthermore, metal-catalyzed asymmetric synthesis offers a powerful toolkit. Chiral transition metal complexes, for example, those based on palladium, rhodium, or copper, could be employed in cross-coupling reactions to construct the chiral this compound framework. The design of new chiral ligands will be crucial for achieving high levels of stereocontrol in these transformations.

A key challenge will be the inherent reactivity and potential instability of the 2-aminofuran moiety, which may require mild reaction conditions and careful selection of protecting groups to prevent undesired side reactions during the stereoselective synthesis.

Exploration of Novel Reactivity and Catalysis

The unique electronic properties of this compound, arising from the interplay of the electron-donating amino group and the electron-withdrawing fluorine atom on the furan ring, suggest a rich and largely unexplored reactivity profile. Future research should aim to systematically investigate its behavior in a variety of chemical transformations.

Exploration of electrophilic and nucleophilic substitution reactions will be fundamental to understanding its chemical behavior. The fluorine atom is expected to influence the regioselectivity of these reactions, potentially enabling the synthesis of novel, highly functionalized furan derivatives. Studies on its participation in cycloaddition reactions , such as Diels-Alder reactions, could lead to the construction of complex polycyclic structures.

A particularly exciting direction is the use of this compound and its derivatives in catalysis . The nitrogen atom of the amino group could serve as a coordination site for metal catalysts, making it a potential ligand for a range of catalytic transformations. The electronic properties of the fluorinated furan ring could modulate the catalytic activity and selectivity of the resulting metal complexes.

Moreover, the furan ring itself can participate in catalytic cycles. For instance, rhodium-catalyzed reactions have been shown to convert furans into highly functionalized pyrroles. Investigating similar transformations with this compound could provide access to novel fluorinated pyrrole (B145914) derivatives with potential biological activity. The development of sustainable catalytic pathways for the transformation of furan derivatives is an active area of research, and this compound could serve as a valuable building block in this context. globalresearchonline.netresearchgate.net

Advanced Computational Modeling for Mechanism and Design

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules, thereby guiding experimental efforts. For this compound, advanced computational modeling will be invaluable in addressing several key questions.

Density Functional Theory (DFT) calculations can be employed to investigate the molecule's electronic structure, including its molecular orbitals, charge distribution, and aromaticity. dtic.mil These calculations can provide insights into how the fluorine and amino substituents influence the reactivity of the furan ring. For example, DFT can be used to predict the most likely sites for electrophilic attack or nucleophilic substitution.

Furthermore, computational modeling can be used to elucidate reaction mechanisms . By calculating the energies of transition states and intermediates, researchers can gain a detailed understanding of the pathways of various reactions involving this compound. This knowledge is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

In silico design of novel derivatives of this compound with specific properties is another important area for future research. fluorine1.rursc.org By systematically modifying the structure of the molecule in a computational model, it is possible to predict how these changes will affect its reactivity, stability, and potential biological activity. This approach can significantly accelerate the discovery of new molecules with desired functions, for example, by predicting their binding affinity to specific biological targets through molecular docking studies.

Table 1: Potential Applications of DFT in this compound Research
Computational MethodPredicted PropertySignificance
Geometry OptimizationBond lengths, bond angles, dihedral anglesProvides the most stable 3D structure.
Frequency AnalysisVibrational frequencies (IR/Raman spectra)Confirms the nature of stationary points (minima or transition states).
Frontier Molecular Orbital (FMO) AnalysisHOMO-LUMO energies and distributionsPredicts reactivity towards electrophiles and nucleophiles.
Natural Bond Orbital (NBO) AnalysisAtomic charges, orbital interactionsElucidates electronic effects of substituents.
Transition State SearchActivation energies of reactionsHelps in understanding reaction mechanisms and kinetics.

Expanding the Scope of Biological Applications in Model Systems (non-clinical)

Furan derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. dtic.mil The introduction of a fluorine atom can often enhance these activities and improve the pharmacokinetic properties of a molecule. fluorine1.ru Therefore, this compound represents a promising scaffold for the development of new therapeutic agents.

Future research should focus on the systematic in vitro evaluation of this compound and its derivatives against a panel of biological targets. This could include screening for activity against various cancer cell lines, pathogenic bacteria, and fungi. For instance, substituted furans have been identified as inhibitors of the PDE4 enzyme, suggesting a potential anti-inflammatory application. globalresearchonline.net

Cellular model systems will be crucial for investigating the mechanisms of action of any observed biological activity. nih.govhmdb.ca For example, if a derivative shows anticancer activity, studies could be conducted to determine if it induces apoptosis, inhibits cell proliferation, or interferes with specific signaling pathways. The use of advanced cell models, such as 3D organoids or microphysiological systems, could provide more physiologically relevant data. nih.govhmdb.ca

The development of structure-activity relationships (SAR) will be essential for optimizing the biological activity of this class of compounds. By synthesizing and testing a library of derivatives with systematic variations in their structure, researchers can identify the key structural features required for potent and selective activity.

Table 2: Potential Non-Clinical Biological Screening for this compound Derivatives
Biological Target/SystemIn Vitro AssayPotential Therapeutic Area
Cancer Cell Lines (e.g., MCF-7, A549)MTT assay, apoptosis assays (e.g., Annexin V/PI staining)Oncology
Bacteria (e.g., S. aureus, E. coli)Minimum Inhibitory Concentration (MIC) determinationInfectious Diseases
Fungi (e.g., C. albicans)Antifungal susceptibility testingInfectious Diseases
Enzymes (e.g., PDE4, kinases)Enzyme inhibition assaysInflammation, Oncology
Cellular Signaling PathwaysWestern blotting, reporter gene assaysVarious

Development of More Sensitive and Specific Analytical Tools

As research into this compound and its derivatives progresses, the need for robust analytical methods for their detection, characterization, and quantification will become increasingly important. Future efforts in this area should focus on developing a suite of complementary analytical techniques.

Chromatographic methods , such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), will be essential for the separation and purification of these compounds. nih.govnih.gov The development of chiral stationary phases for HPLC will be particularly important for the analysis of enantiomeric mixtures resulting from stereoselective synthesis. nih.gov

Mass spectrometry (MS) will be a key tool for determining the molecular weight and elucidating the structure of these compounds through fragmentation analysis. fluorine1.rudtic.mil High-resolution mass spectrometry (HRMS) will be necessary for accurate mass measurements and elemental composition determination.

Nuclear Magnetic Resonance (NMR) spectroscopy will be indispensable for detailed structural characterization. In addition to standard 1H and 13C NMR, 19F NMR will be a particularly powerful technique for analyzing these fluorinated compounds, offering high sensitivity and a wide chemical shift range with minimal background interference. rsc.org Advanced 2D NMR techniques will be crucial for unambiguously assigning the structure of complex derivatives.

Given the potential instability of some aminofuran compounds, a significant challenge will be the development of analytical methods that are compatible with these molecules and prevent their degradation during analysis. This may involve the use of specific solvents, temperatures, and pH conditions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.